methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
Description
1H NMR
- Indole NH proton : A singlet at $$ \delta \, 10.2–10.5 \, \text{ppm} $$ .
- Methoxy groups : Singlets at $$ \delta \, 3.8–4.0 \, \text{ppm} $$ (OCH₃) and $$ \delta \, 3.6–3.7 \, \text{ppm} $$ (COOCH₃) .
- Aromatic protons : Doublets and triplets between $$ \delta \, 6.5–7.5 \, \text{ppm} $$, influenced by fluorine coupling .
13C NMR
IR Spectroscopy
UV-Vis Spectroscopy
Absorption maxima at $$ \lambda_{\text{max}} = 280–290 \, \text{nm} $$, attributed to the indole chromophore’s π→π* transitions .
Comparative Analysis with Related Indole Carboxylate Derivatives
Key Observations :
- Ester vs. Acid : The carboxylic acid derivative exhibits higher polarity and lower solubility in organic solvents compared to the methyl ester .
- Halogen Effects : Replacing fluorine with iodine (as in methyl 7-iodo-4-methoxy-1H-indole-2-carboxylate) increases molecular weight by ~108 g/mol and alters electronic properties .
- Synthetic Utility : The methyl ester’s stability makes it preferable for cross-coupling reactions, whereas the carboxylic acid is used in amide bond formation .
Properties
IUPAC Name |
methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBVMTKGHOJWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Electrophilic Substitution : The presence of electron-donating groups like methoxy enhances reactivity towards electrophiles.
- Cross-Coupling Reactions : Useful in forming carbon-carbon bonds, facilitating the synthesis of more complex molecules.
Biology
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of tumor growth factors.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 | [Study A] |
| HCT116 (Colon) | 9.8 | [Study B] |
| HepG2 (Liver) | 15.3 | [Study C] |
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial properties of this compound against various pathogens:
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | [Study D] |
| Escherichia coli | 14 | [Study E] |
| Candida albicans | 12 | [Study F] |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells, showing an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation reported that this compound exhibited strong antimicrobial activity against Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Mechanism of Action
The mechanism by which methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s uniqueness lies in its substitution pattern. Key comparisons with structurally related indole derivatives are outlined below:
Key Observations:
- Fluorine vs. Chlorine: The 7-fluoro substituent in the target compound offers metabolic stability and moderate electronegativity compared to 7-chloro derivatives, which are more lipophilic but prone to dehalogenation .
- Methoxy Position: The 4-methoxy group in the target compound may sterically hinder reactions at the 3- and 5-positions, unlike 5-methoxy analogs (e.g., ethyl 5-methoxyindole-2-carboxylate), which facilitate electrophilic substitutions at the 6-position .
- Ester vs. Carboxylic Acid: The methyl ester group enhances cell permeability compared to carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which are more polar and less bioavailable .
Spectroscopic and Physical Properties
Comparative spectral data (NMR, IR) from analogous compounds:
Notable Trends:
- Fluorine Effects: The 7-fluoro substituent in the target compound likely deshields adjacent protons (e.g., H-6, H-8), causing downfield shifts compared to 5-fluoro analogs .
- Methoxy vs. Hydroxyl: The 4-methoxy group produces a singlet at ~3.9 ppm in $^1$H-NMR, whereas hydroxyl groups (e.g., in methyl 4-hydroxy-1H-indole-2-carboxylate) show broad signals near 9.25 ppm .
Biological Activity
Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives are known for their diverse biological activities, including antiviral , anticancer , and antimicrobial properties. The presence of substituents such as methoxy and halogen groups can enhance these activities. This compound is a specific derivative that has been studied for its potential therapeutic applications.
Anticancer Activity
Research indicates that indole derivatives possess notable anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers. In vitro studies have shown that these compounds can induce apoptosis through mechanisms involving caspase activation and reactive oxygen species (ROS) formation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis via caspase activation |
| Similar Indole Derivative | HCT-116 | <10 | ROS formation and DNA interaction |
Antimicrobial Activity
This compound and related compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies utilizing the well diffusion method revealed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- DNA Intercalation : Similar indole compounds have demonstrated the ability to intercalate into DNA, potentially disrupting replication processes.
- Enzyme Inhibition : Indoles may act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been observed in studies involving indole derivatives, leading to apoptosis in cancer cells .
Study on Anticancer Properties
A study published in Molecules highlighted the synthesis and evaluation of various indole derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms linked to ROS generation and apoptosis induction .
Antimicrobial Efficacy Research
In another investigation, researchers tested the antimicrobial efficacy of several indole derivatives against common pathogens. This compound exhibited notable inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents .
Preparation Methods
General Synthetic Strategies for Indole-2-carboxylates
The synthesis of indole-2-carboxylate derivatives, including methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate, typically involves:
- Cyclization reactions to form the indole nucleus , often through classical methods such as Fischer Indole Synthesis, Bartoli Indole Synthesis, or Hemetsberger–Knittel indole synthesis.
- Introduction of substituents (fluoro, methoxy) on the aromatic ring either before or after indole ring formation.
- Esterification or direct use of ester-containing starting materials to install the carboxylate ester at the 2-position.
Hemetsberger–Knittel Indole Synthesis Route
A notable method for preparing substituted indole-2-carboxylates is the Hemetsberger–Knittel indole synthesis , which has been optimized for regioselective access to 7-substituted indoles:
- Step 1: Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde (bearing fluorine and methoxy groups) to form methyl-2-azidocinnamate intermediates.
- Step 2: Thermolysis of the azide to induce cyclization forming the indole ring.
- Step 3: Electrophilic cyclization to finalize the indole-2-carboxylate structure.
This method enables the synthesis of regioisomeric indole-2-carboxylates, including the 7-fluoro substituted product, by careful control of reaction conditions such as temperature, stoichiometry, and reactant concentration. The 7-substituted indole is typically obtained as one of the regioisomers, with yields optimized through reaction parameter tuning.
Stepwise Synthesis from Substituted Anilines
An alternative approach starts from commercially available substituted anilines, such as 4-chloro-3-fluoroaniline:
- Boc protection of the aniline nitrogen to facilitate selective reactions.
- Cyclization via Fischer or Bartoli methods to form the indole ring with the desired substitutions.
- Introduction of the methoxy group at the 4-position can be achieved either by starting with a methoxy-substituted aromatic precursor or by post-cyclization methylation.
- Esterification or direct use of ester-functionalized intermediates to yield the methyl ester at the 2-position.
This multi-step synthesis typically involves 4-5 steps and requires careful purification at each stage to ensure regioselectivity and functional group integrity.
Friedel–Crafts Acylation and Subsequent Modifications
For related indole-2-carboxylates, Friedel–Crafts acylation has been used to introduce substituents at the 3-position, which can be adapted for other positions by regioselective control:
- Starting from ethyl or methyl 5-chloroindole-2-carboxylate, acyl chlorides are reacted in the presence of Lewis acids (e.g., aluminum chloride) to introduce acyl groups.
- Reduction of ketones to alkyl groups and subsequent hydrolysis or esterification steps yield the desired indole carboxylates.
- Coupling reactions with amines or further functional group transformations can be performed to diversify the indole derivatives.
While this route is more commonly applied to 5-substituted indoles, it demonstrates the versatility of Friedel–Crafts chemistry in indole functionalization and could be adapted for 7-fluoro-4-methoxy derivatives.
Summary Table of Key Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Hemetsberger–Knittel Synthesis | Knoevenagel condensation → thermolysis → electrophilic cyclization | Regioselective, good yields | Requires optimization of conditions |
| Boc Protection + Fischer/Bartoli | Boc protection of substituted aniline → indole cyclization → methoxy introduction → esterification | Uses commercially available precursors | Multi-step, purification needed |
| Friedel–Crafts Acylation Route | Acylation of indole ester → ketone reduction → hydrolysis/esterification | Versatile functionalization | Regioselectivity challenges |
Research Findings and Optimization Notes
- The regioselectivity in Hemetsberger–Knittel synthesis is influenced by the substituents on the benzaldehyde and reaction conditions, with 7-substituted indoles formed alongside 5-substituted isomers. Optimization of temperature and stoichiometry improves yield of the desired 7-fluoro-4-methoxy isomer.
- Boc protection of aniline derivatives prior to cyclization protects the amine functionality and allows selective formation of the indole ring without side reactions.
- Friedel–Crafts acylation is effective for introducing substituents at the 3-position but requires carefully controlled conditions to avoid over-acylation or rearrangements.
- Scale-up of indole syntheses using nitroarene starting materials and propiolates has been demonstrated, indicating potential for larger-scale production of substituted indole esters.
Q & A
Q. What are the common synthetic routes for methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate, and what intermediates are critical for yield optimization?
- Methodological Answer : A typical route involves functionalizing the indole core via sequential fluorination and methoxylation. For example:
Fluorination : Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
Methoxylation : Protect the 4-position via methoxy group installation using alkylation (e.g., methyl iodide/K₂CO₃ in DMF) .
Esterification : Couple the carboxyl group at the 2-position using methyl chloroformate in the presence of a base (e.g., pyridine) .
Critical Intermediates :
- 7-Fluoro-4-methoxy-1H-indole (key scaffold for regioselective modification).
- Free carboxylic acid precursor (for esterification efficiency).
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C7, methoxy singlet at δ ~3.8 ppm) .
- 19F NMR : Verify fluorine incorporation (δ ~-120 ppm for aromatic C-F) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 253.08) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bond angles/planarity of the indole ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from:
- Regiochemical ambiguity : Use NOESY/ROESY NMR to confirm spatial proximity of substituents (e.g., methoxy at C4 vs. C5) .
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystal forms affecting melting points .
- Impurity interference : Employ preparative HPLC to isolate pure fractions before analysis .
Q. What strategies mitigate instability or decomposition during storage and reactions?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .
- Reaction Conditions :
- Avoid strong acids/bases to prevent ester hydrolysis or demethoxylation .
- Use anhydrous solvents (e.g., THF, DCM) to limit moisture-induced side reactions .
- By-product Analysis : Monitor reactions via TLC/LC-MS to detect early-stage decomposition (e.g., decarboxylation products) .
Q. How can computational methods aid in optimizing synthetic pathways for novel derivatives?
- Methodological Answer :
- DFT Calculations : Predict regioselectivity of electrophilic substitutions (e.g., Fukui indices for fluorine addition sites) .
- Molecular Docking : Screen derivatives for bioactivity (e.g., indole-based kinase inhibitors) using protein targets (e.g., PDB ID 2ITO) .
- Retrosynthetic Software : Tools like Synthia™ propose alternative routes to bypass patent-protected intermediates .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile by-products .
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release of fluorine .
Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
